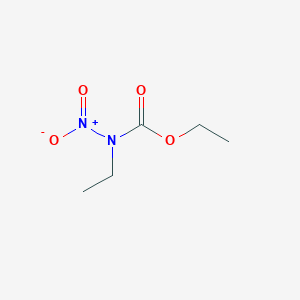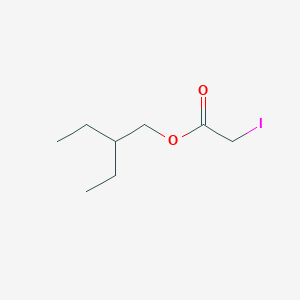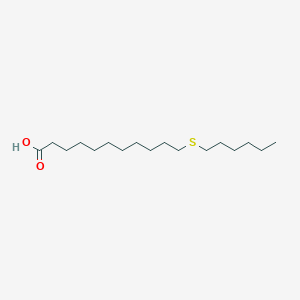
silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is a compound that combines the unique properties of silver with the highly fluorinated aromatic ring of 1-ethynyl-2,3,4,5,6-pentafluorobenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of silver salts with 1-ethynyl-2,3,4,5,6-pentafluorobenzene. One common method is the reaction of silver nitrate with 1-ethynyl-2,3,4,5,6-pentafluorobenzene in the presence of a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other oxidized products.
Reduction: Reduction reactions can convert the silver ion back to metallic silver.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Applications De Recherche Scientifique
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts
Mécanisme D'action
The mechanism of action of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The ethynyl group may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-2,3,4,5,6-pentafluorobenzene: Lacks the silver component but shares the fluorinated aromatic structure.
Pentafluorobenzene: A simpler fluorinated aromatic compound without the ethynyl group.
Silver nanoparticles: Contain silver but lack the specific organic structure of 1-ethynyl-2,3,4,5,6-pentafluorobenzene
Uniqueness
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is unique due to the combination of silver’s antimicrobial properties with the reactivity and stability of the fluorinated aromatic ring. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
5122-13-4 |
|---|---|
Formule moléculaire |
C8AgF5 |
Poids moléculaire |
298.95 g/mol |
Nom IUPAC |
silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8F5.Ag/c1-2-3-4(9)6(11)8(13)7(12)5(3)10;/q-1;+1 |
Clé InChI |
FGDVRNBEHVMRJR-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


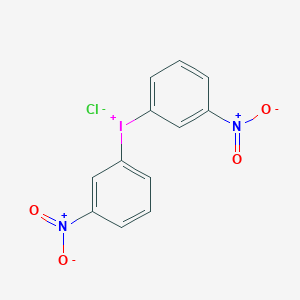



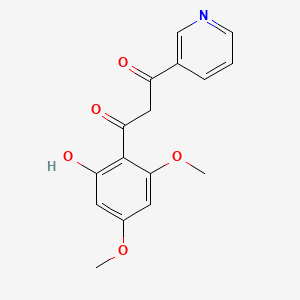


![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
